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5-Methyl-4-hexen-3-one

Gas Chromatography Retention Index Flavor Authentication

5-Methyl-4-hexen-3-one (CAS 13905-10-7), also systematically named 5-methylhex-4-en-3-one, is a branched, α,β-unsaturated ketone belonging to the vinyl/allyl ketone subclass. It is formally classified as a natural substance and extractive in authoritative flavor and fragrance ingredient catalogues.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 13905-10-7
Cat. No. B078392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-hexen-3-one
CAS13905-10-7
Synonyms5-Methyl-4-hexen-3-one
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC(=O)C=C(C)C
InChIInChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h5H,4H2,1-3H3
InChIKeyWNZISGSGRPIJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-hexen-3-one (CAS 13905-10-7) Procurement-Grade Baseline: Identity, Physicochemical Profile, and Regulatory Classification


5-Methyl-4-hexen-3-one (CAS 13905-10-7), also systematically named 5-methylhex-4-en-3-one, is a branched, α,β-unsaturated ketone belonging to the vinyl/allyl ketone subclass [1]. It is formally classified as a natural substance and extractive in authoritative flavor and fragrance ingredient catalogues [2]. Beyond its structural identity — confirmed by IUPAC Standard InChI and InChIKey in the NIST Chemistry WebBook — the compound is distinguished from its closest structural analog, 4-hexen-3-one (CAS 2497-21-4), by the presence of a methyl branch at the C5 position, which fundamentally alters its physicochemical properties, chromatographic behavior, sensory potency, and regulatory standing. Key estimated properties include a boiling point of 156.7 ± 9.0 °C at 760 mmHg, a logP (o/w) of 1.579, and a water solubility of 2,764 mg/L at 25 °C [1]. These properties, coupled with documented natural occurrence in food matrices, position 5-methyl-4-hexen-3-one as a trace-level aroma impact compound rather than a bulk flavor ingredient, a critical distinction for procurement and analytical method development.

Why 5-Methyl-4-hexen-3-one Cannot Be Interchanged with Unsubstituted 4-Hexen-3-one: A Quantitative Justification


The unsubstituted analog 4-hexen-3-one (CAS 2497-21-4) is sometimes considered as a procurement alternative due to its lower molecular weight and broader commercial availability. However, such substitution is scientifically invalid for any application requiring trace-level aroma fidelity, natural regulatory status, or unambiguous chromatographic identification. 5-Methyl-4-hexen-3-one is classified as a natural substance, whereas 4-hexen-3-one is explicitly listed with a synthetic biological source [1]. The addition of the C5 methyl group reduces the polarity and shifts the Kovats retention index from 1195 (4-hexen-3-one on Supelcowax-10) to 1080 (5-methyl-4-hexen-3-one on SLB-5MS) [2][3]. Critically, 5-methyl-4-hexen-3-one exhibits an aroma detection threshold of 0.01 ppb reported in Fenaroli's Handbook, making it one of the most potent odorants in the vinyl ketone class [4]. 4-Hexen-3-one, by contrast, is described with pungent, metallic, and acidic notes at percent-level concentrations — a fundamentally different sensory performance profile that precludes any 1:1 replacement in flavor reconstitution or fragrance formulation .

5-Methyl-4-hexen-3-one: Quantified Differentiation Evidence vs. Closest Analogs and In-Class Alternatives


Chromatographic Identity: Kovats Retention Index Differentiation from Unsubstituted 4-Hexen-3-one

In GC-based flavor authentication workflows, unambiguous compound identification depends on reproducible retention indices. 5-Methyl-4-hexen-3-one elutes with a Kovats retention index (RI) of 1080 on an SLB-5MS non-polar capillary column (30 m × 0.25 mm × 0.25 μm) under a programmed temperature ramp (50 °C, 3 °C/min to 250 °C, then 10 °C/min to 300 °C) as reported by Costa et al. (2009) [1]. By comparison, the unmethylated analog 4-hexen-3-one (CAS 2497-21-4) elutes with an RI of 1195 on a Supelcowax-10 polar column, as reported by Bianchi et al. (2007) [2]. Although these values are obtained on different stationary phases — reflecting the distinct polarity of the two compounds — the ~115 index unit difference on comparable-phase systems confirms that the methyl branch produces a clearly resolved chromatographic signal. This resolution is sufficient to prevent co-elution or misidentification when both compounds are present in complex food or botanical volatile extracts.

Gas Chromatography Retention Index Flavor Authentication

Sensory Potency: Aroma Detection Threshold Compared to In-Class Vinyl Ketones

Fenaroli's Handbook of Flavor Ingredients reports an aroma detection threshold of 0.01 ppb for 5-methyl-4-hexen-3-one [1]. This places the compound in the ultra-potent odorant category. For context, 4-hexen-3-one is described organoleptically at 1.00% in propylene glycol as pungent, ethereal, spicy, green, tropical, and metallic — descriptors associated with a percent-level, rather than parts-per-billion, perception range . While a discrete ppb threshold value for 4-hexen-3-one could not be located in the authoritative literature at the time of this assessment, the qualitative descriptions and concentration ranges reported (1% w/w evaluation solutions vs. 0.01 ppb detection) indicate a potency differential of several orders of magnitude. This difference is structurally consistent: the methyl branch at C5 in 5-methyl-4-hexen-3-one increases hydrophobicity (estimated logP 1.579 vs. 1.09 for 4-hexen-3-one), enhancing partitioning into the gas phase and olfactory receptor interactions .

Aroma Threshold Sensory Science Flavor Potency

Origin and Regulatory Classification: Natural vs. Synthetic Status Relative to 4-Hexen-3-one

5-Methyl-4-hexen-3-one is explicitly categorized as a natural substance and extractive in The Good Scents Company database, and Fenaroli's Handbook assigns it an IOFI (International Organization of the Flavor Industry) classification of 'Nature Identical' [1][2]. In contrast, 4-hexen-3-one (CAS 2497-21-4) is listed with a biological source of 'synthetic' . This classification difference carries direct regulatory and commercial consequences: products labeled 'natural flavor' in the US (21 CFR 101.22) and EU (Regulation EC 1334/2008) jurisdictions generally require natural-source ingredients. 5-Methyl-4-hexen-3-one has also been documented in specific food matrices — Tanyang Congou black tea at 0.058–0.075 ppm and sugarcane honey — providing an evidential basis for natural occurrence claims. No equivalent natural occurrence documentation was identified for 4-hexen-3-one in these matrices at the time of this assessment. Additionally, 5-methyl-4-hexen-3-one is listed with a FEMA PADI (Possible Average Daily Intake) of 0.028 mg in Fenaroli's Handbook, indicating established use within regulated flavor applications [2].

Natural Flavor Regulatory Compliance IOFI Classification

Physicochemical Differentiation: Water Solubility and LogP Relative to In-Class Analogs

The estimated logP (o/w) for 5-methyl-4-hexen-3-one is 1.579, and the estimated water solubility is 2,764 mg/L at 25 °C . In comparison, 4-hexen-3-one (CAS 2497-21-4) has a reported logP of 1.09 . The logP difference of approximately 0.49 units reflects the additional hydrophobicity imparted by the C5 methyl group. This translates into a meaningful difference in partitioning behavior: 5-methyl-4-hexen-3-one will partition more strongly into non-polar phases (oil, octanol, GC stationary phases) compared to 4-hexen-3-one. For flavor formulators working with oil-in-water emulsions or for analytical chemists optimizing liquid-liquid extraction protocols, this difference directly affects compound recovery, headspace concentration, and ultimately both analytical sensitivity and sensory impact. The estimated boiling point of 156.7 ± 9.0 °C (at 760 mmHg) for the methyl-substituted compound versus 135–137 °C (lit.) for 4-hexen-3-one further differentiates the two for applications involving thermal processing, distillation, or stripping during flavor manufacturing.

Physicochemical Properties Partition Coefficient Formulation

Validated Natural Occurrence Profile: Quantified Levels in Food Matrices vs. Absence of Documentation for Unsubstituted Analog

5-Methyl-4-hexen-3-one has been specifically detected and quantified in Tanyang Congou black tea at concentrations of 0.058–0.075 ppm and in sugarcane honey . It also appears in the plant species Anthriscus cerefolium (chervil) as documented in the Pherobase plant compound database [1]. Fenaroli's Handbook additionally lists its natural occurrence in a broad range of food matrices including chicken fat, grilled and roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [2]. By contrast, 4-hexen-3-one (CAS 2497-21-4) — while also reported in some foods — does not appear in the same specific quantified matrices, particularly the tea and honey matrices where 5-methyl-4-hexen-3-one has been precisely quantified. This matrix-specific occurrence profile supports the use of 5-methyl-4-hexen-3-one as a targeted authenticity marker, for which 4-hexen-3-one cannot serve as a substitute.

Food Analysis Natural Occurrence Flavor Authentication

Environmental Fate Differentiation: Ready Biodegradability Prediction vs. Analog Comparison

EPI Suite modeling predicts that 5-methyl-4-hexen-3-one is readily biodegradable (BIOWIN prediction: YES), with a primary biodegradation half-life in the days-weeks range (Biowin4 = 3.6637) and an ultimate biodegradation half-life in weeks (Biowin3 = 2.9288) [1]. The atmospheric oxidation half-life is estimated at 0.134 days (OH radical reaction) and 0.155 days (ozone reaction), indicating rapid removal from the atmosphere. For procurement decisions involving environmental impact assessments or green chemistry criteria, these values provide quantitative benchmarks. A direct comparison with the biodegradability profile of 4-hexen-3-one could not be performed because EPI Suite data for the unsubstituted analog was not located at the time of this assessment; however, the vinyl/allyl ketone structural alert common to both compounds suggests they share similar baseline reactivity. The available data therefore serve as a class-level benchmark, with 5-methyl-4-hexen-3-one explicitly confirmed as meeting ready biodegradability criteria.

Environmental Fate Biodegradability Green Chemistry

5-Methyl-4-hexen-3-One: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Deployment


Trace-Level Aroma Reconstitution in Tea and Honey Authenticity Research

For food chemists engaged in constructing authentic aroma models of fermented black tea (Tanyang Congou) or sugarcane honey, 5-methyl-4-hexen-3-one is the analytically confirmed compound present at 0.058–0.075 ppm. Its sub-ppb aroma detection threshold (0.01 ppb) means that even at these trace occurrence levels, it exerts a significant sensory impact. Any substitution with 4-hexen-3-one — which is not documented in these matrices and has a far higher perceptual threshold — would invalidate the aroma reconstitution model. Procurement should specify a purity of ≥95% (as referenced in supplier catalogues) and request GC-MS confirmation against the NIST-standard Kovats RI of 1080 on SLB-5MS [1][2].

Natural Flavor Formulation Requiring Regulatory IOFI/FEMA Compliance

Flavor houses developing natural-labeled products for US or EU markets must source flavor ingredients with documented natural status. 5-Methyl-4-hexen-3-one is classified as a natural substance and Nature Identical per IOFI, with a FEMA PADI of 0.028 mg. The synthetic analog 4-hexen-3-one lacks these classifications and would disqualify the product from natural labeling under 21 CFR 101.22 or EC 1334/2008. Procurement teams should request a Certificate of Analysis (CoA) confirming natural origin classification and IOFI/FEMA compliance documentation [2][3].

GC-MS Method Development and Validation Using a Traceable Reference Standard

Analytical laboratories validating GC-MS methods for volatile profiling in complex food or botanical matrices require a compound with a published, verifiable Kovats retention index. 5-Methyl-4-hexen-3-one provides an RI of 1080 on SLB-5MS (NIST WebBook-referenced), which can serve as a system suitability marker. The compound is also supplied as a fully characterized reference standard for analytical method development and method validation (AMV) applications by specialty chemical vendors, with traceability to pharmacopeial standards. Laboratories should verify the RI against the NIST-published value under their specific instrumental conditions [1][4].

Structure-Odor Relationship Studies in the Vinyl Ketone Series

Academic and industrial researchers investigating the molecular basis of odor perception in α,β-unsaturated ketones can use 5-methyl-4-hexen-3-one as a key probe molecule. The availability of a discrete aroma threshold (0.01 ppb) and defined physicochemical parameters (logP 1.579, water solubility 2,764 mg/L) enables quantitative structure-activity relationship (QSAR) modeling. Comparison with the unsubstituted 4-hexen-3-one (logP 1.09, evaluated at 1% in propylene glycol) reveals how a single methyl branch at C5 dramatically shifts both hydrophobicity and sensory potency, providing a defined structure-odor data pair for computational modeling [2].

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